molecular formula C17H15N5O5S2 B11061590 N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide

Cat. No.: B11061590
M. Wt: 433.5 g/mol
InChI Key: BQSVSFOAUJZPPJ-UHFFFAOYSA-N
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Description

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolidinone ring, a benzothiazole ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolidinone ring, followed by the introduction of the benzothiazole moiety and the sulfonamide group. Common reagents used in these reactions include acyl chlorides, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial setting to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N5O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-3H-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C17H15N5O5S2/c1-20-16(24)22(17(25)21(20)2)11-5-3-10(4-6-11)19-29(26,27)12-7-8-14-13(9-12)18-15(23)28-14/h3-9,19H,1-2H3,(H,18,23)

InChI Key

BQSVSFOAUJZPPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)SC(=O)N4

Origin of Product

United States

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